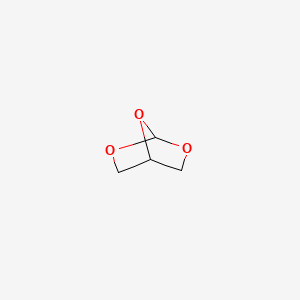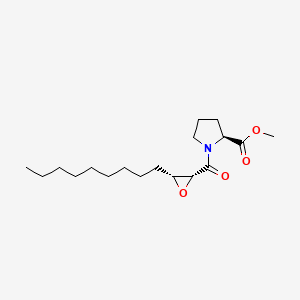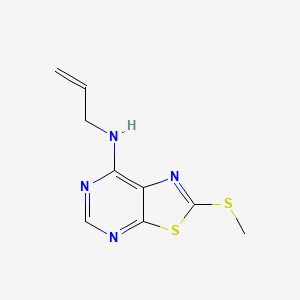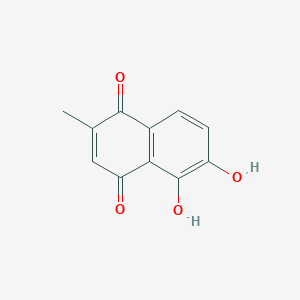![molecular formula C6H12N2O4S2 B12789024 3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid CAS No. 20837-66-5](/img/structure/B12789024.png)
3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 302851 is a chemical compound known for its potential applications in various scientific fields. It has been studied for its unique properties and potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers aiming to explore its potential benefits and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302851 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed protocols for the synthesis of NSC 302851 can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of NSC 302851 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: NSC 302851 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302851 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 302851.
Aplicaciones Científicas De Investigación
NSC 302851 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: NSC 302851 is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 302851 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on cellular processes.
Comparación Con Compuestos Similares
- NSC 125973
- NSC 125974
- NSC 125975
Comparison: NSC 302851 is unique in its specific structure and reactivity compared to similar compounds While other compounds may share some properties, NSC 302851’s distinct chemical structure allows it to participate in unique reactions and exhibit specific biological activities
Propiedades
Número CAS |
20837-66-5 |
|---|---|
Fórmula molecular |
C6H12N2O4S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3-amino-2-[(2-amino-1-carboxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-1-3(5(9)10)13-14-4(2-8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
Clave InChI |
ZZVNHGGRDYAUDR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)SSC(CN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




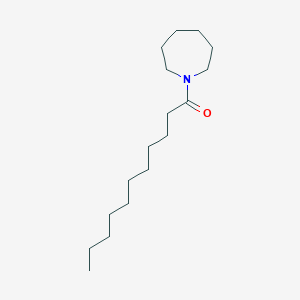
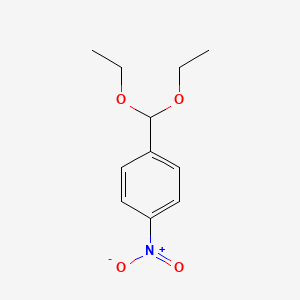
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

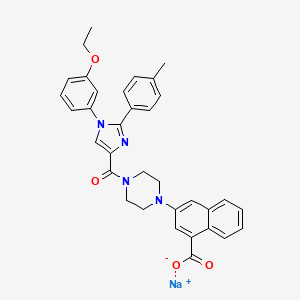
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
